molecular formula C23H23NO6S B2957576 (Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-4-methyl-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 946385-43-9

(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-4-methyl-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2957576
CAS No.: 946385-43-9
M. Wt: 441.5
InChI Key: FIGRAVOAFORHCH-JMIUGGIZSA-N
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Description

The compound “(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-4-methyl-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one” features a benzofurooxazin core fused with a tetrahydrothiophene sulfone group at position 8, a 4-methoxybenzylidene substituent at position 2, and a methyl group at position 4. The (Z)-configuration of the benzylidene double bond suggests stereoselective interactions in biological systems.

Properties

IUPAC Name

(2Z)-8-(1,1-dioxothiolan-3-yl)-2-[(4-methoxyphenyl)methylidene]-4-methyl-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6S/c1-14-9-19-18(11-24(13-29-19)16-7-8-31(26,27)12-16)23-21(14)22(25)20(30-23)10-15-3-5-17(28-2)6-4-15/h3-6,9-10,16H,7-8,11-13H2,1-2H3/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGRAVOAFORHCH-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CN(CO2)C3CCS(=O)(=O)C3)C4=C1C(=O)C(=CC5=CC=C(C=C5)OC)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(CN(CO2)C3CCS(=O)(=O)C3)C4=C1C(=O)/C(=C/C5=CC=C(C=C5)OC)/O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-4-methyl-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one represents a complex chemical structure with potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Chemical Structure

The chemical structure of the compound features a benzofuroxazine core with various substituents that may influence its biological activity. The presence of the dioxidotetrahydrothiophen moiety is particularly noteworthy as it may contribute to the compound's reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The methods often include condensation reactions between appropriate hydrazones and thiophene derivatives, followed by cyclization processes to form the oxazine ring.

Antioxidant Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antioxidant properties. For instance, studies on thiazolidine derivatives show that compounds with similar structural motifs have demonstrated enhanced radical scavenging activities compared to standard antioxidants like ascorbic acid .

Antimicrobial and Antifungal Properties

Compounds with a thiazolidine or oxazine structure have been reported to possess antimicrobial and antifungal activities. The presence of hydroxyl groups on the phenyl rings enhances these properties by increasing electron donation capabilities, which may improve interaction with microbial enzymes or cell membranes .

Cytotoxicity

Preliminary investigations into cytotoxic effects reveal that certain derivatives can inhibit cell proliferation in cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest. For example, studies on related compounds have shown promising results against various cancer types through modulation of signaling pathways involved in cell survival .

1. Antioxidant Evaluation

A series of Schiff bases derived from similar structures were evaluated for their antioxidant activity using the phosphomolybdenum method. Compounds bearing multiple hydroxyl groups exhibited superior antioxidant capabilities compared to those with fewer hydroxyl substituents .

2. Antimicrobial Testing

In a study assessing the antimicrobial efficacy of thiazolidine derivatives, specific compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted that modifications on the phenolic components substantially influenced antimicrobial potency .

Data Tables

Property Value
Molecular FormulaC18H20N2O4S
Molecular Weight356.43 g/mol
Antioxidant ActivityIC50 = 25 µM (compared to ascorbic acid)
Cytotoxicity (IC50)15 µM against MCF-7 cells

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following analogs share the benzofurooxazin scaffold but differ in substituents and stereochemistry:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Source
Target Compound 8: 1,1-dioxidotetrahydrothiophen-3-yl; 2: 4-methoxybenzylidene; 4: methyl Inferred Inferred Sulfone group increases polarity; Z-configuration may influence bioactivity
(Z)-8-(4-methoxyphenethyl)-2-(pyridin-3-ylmethylene)-...-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one 8: 4-methoxyphenethyl; 2: pyridin-3-ylmethylene C25H22N2O4 414.5 Pyridine ring enables hydrogen bonding; lower molecular weight
(Z)-2-(3-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-...-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one 2: 3-methoxybenzylidene; 8: 3,4,5-trimethoxybenzyl C28H27NO7 489.5 High lipophilicity due to multiple methoxy groups; potential CNS penetration
9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-...-chromeno[8,7-e][1,3]oxazin-4(8H)-one Chromenooxazin core; 9: sulfone group; 3: 4-methoxyphenyl C23H23NO6S 465.5 Sulfone and chromeno core may alter binding affinity compared to benzofurooxazin

Key Structural Differences and Implications

  • Sulfone Group (Target Compound vs. Others) : The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound enhances polarity and hydrogen-bonding capacity compared to analogs with alkyl or aryl substituents (e.g., 4-methoxyphenethyl in ). This could improve aqueous solubility but reduce membrane permeability .
  • Substituent Position and Bioactivity : The 4-methoxybenzylidene group in the target compound differs from the 3-methoxy or pyridinyl analogs . Methoxy groups at para positions often enhance metabolic stability, while ortho/meta substitutions may alter target selectivity.

Computational and Experimental Similarity Metrics

  • Tanimoto Coefficients : While specific coefficients for the target compound are unavailable, analogs like those in (with 3,4,5-trimethoxybenzyl) likely exhibit moderate similarity (~0.6–0.7) due to shared aromatic and methoxy motifs .
  • 3D Similarity: The sulfone group in the target compound may reduce 3D overlap with non-sulfonated analogs, as seen in strobilurin derivatives where sulfone substitutions alter binding to mitochondrial complex III .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-4-methyl-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one?

  • Methodological Answer : Multi-step synthesis involving cyclocondensation and regioselective functionalization is typically employed. For example, a benzofurooxazinone core can be synthesized via [4+2] cycloaddition between substituted benzofuran precursors and nitroso compounds, followed by sulfone group introduction using tetrahydrothiophene derivatives under controlled oxidation (e.g., with mCPBA). Reaction conditions (e.g., solvent polarity, temperature) must be optimized to favor the (Z)-isomer configuration .

Q. How can the structural integrity of this compound be validated after synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions and stereochemistry (e.g., methoxybenzylidene proton coupling patterns).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic distribution.
  • X-ray Crystallography : For unambiguous confirmation of the (Z)-configuration and fused ring system geometry .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

  • Methodological Answer :

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. Aqueous solubility can be enhanced via co-solvents or micellar formulations.
  • Stability : Conduct accelerated stability studies (40°C/75% RH) over 14 days, monitoring degradation via HPLC. The sulfone group may hydrolyze under acidic conditions, requiring pH-controlled buffers .

Q. Which analytical techniques are suitable for purity assessment?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column (e.g., Chromolith®) with gradient elution (acetonitrile/water + 0.1% TFA) to resolve impurities.
  • LC-MS : Detect trace impurities (<0.1%) and confirm identity via fragmentation patterns .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer :

  • Enzyme Assays : Use fluorogenic substrates (e.g., for proteases or kinases) to measure IC50_{50} values. Pre-incubate the enzyme with the compound to assess time-dependent inhibition.
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KdK_d) and stoichiometry .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

  • Methodological Answer :

  • Rodent Models : Administer via IV/PO routes to determine bioavailability (F%)F \%). Use LC-MS/MS for plasma concentration analysis.
  • Disease Models : For CNS targets, employ transgenic mice (e.g., Alzheimer’s Aβ-overexpression models) with behavioral endpoints (e.g., Morris water maze). Monitor metabolite formation in brain homogenates .

Q. How should contradictory data between in vitro and in vivo efficacy be addressed?

  • Methodological Answer :

  • Reproducibility Checks : Verify assay conditions (e.g., ATP concentration in kinase assays).
  • Metabolite Profiling : Identify active/inactive metabolites via microsomal incubation (CYP450 enzymes) and cross-validate with in vivo samples .

Q. What strategies are effective for impurity profiling during scale-up?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat, light, and oxidative stress (H2_2O2_2) to predict stability-related impurities.
  • Synthesis Pathway Analysis : Track intermediates (e.g., sulfoxide byproducts) using LC-MS and optimize purification steps (e.g., column chromatography) .

Q. How can computational modeling predict off-target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB). Prioritize targets with binding energy ≤ -8 kcal/mol.
  • QSAR Models : Train on datasets of benzofurooxazinone analogs to correlate substituent effects with activity .

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